N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
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Overview
Description
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is a complex polycyclic amine compound. It is characterized by its unique pentacyclic structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}One common method involves the Diels-Alder reaction, followed by intramolecular cyclization to form the pentacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives .
Scientific Research Applications
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective properties.
Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects is primarily through its interaction with specific molecular targets. It has been shown to interact with neuroreceptors, potentially modulating neurotransmitter release and uptake . This interaction may involve binding to receptor sites and altering signal transduction pathways, leading to neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-11-dione
Uniqueness
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties. This modification enhances its potential as a neuroprotective agent and its utility in synthetic chemistry .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-ethylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C13H19N/c1-2-14-13-11-7-3-5-6-4-8(9(5)11)12(13)10(6)7/h5-14H,2-4H2,1H3 |
InChI Key |
SQYVCMYMLVDROO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1C2C3CC4C2C5C1C3C4C5 |
Origin of Product |
United States |
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